molecular formula C18H20N2O2S B11117225 N'-[(E)-(4-methoxyphenyl)methylidene]-2-[(2-methylbenzyl)sulfanyl]acetohydrazide

N'-[(E)-(4-methoxyphenyl)methylidene]-2-[(2-methylbenzyl)sulfanyl]acetohydrazide

Cat. No.: B11117225
M. Wt: 328.4 g/mol
InChI Key: LONBTOQWDVNROI-YBFXNURJSA-N
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Description

N’-[(E)-(4-methoxyphenyl)methylidene]-2-[(2-methylbenzyl)sulfanyl]acetohydrazide is a complex organic compound with the molecular formula C20H20N4O2S3. It is known for its unique structural features, which include a methoxyphenyl group, a methylbenzylsulfanyl group, and an acetohydrazide moiety. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(4-methoxyphenyl)methylidene]-2-[(2-methylbenzyl)sulfanyl]acetohydrazide typically involves the condensation of 4-methoxybenzaldehyde with 2-[(2-methylbenzyl)sulfanyl]acetohydrazide under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or large-scale chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(4-methoxyphenyl)methylidene]-2-[(2-methylbenzyl)sulfanyl]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the hydrazide moiety to hydrazine derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N’-[(E)-(4-methoxyphenyl)methylidene]-2-[(2-methylbenzyl)sulfanyl]acetohydrazide has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-[(E)-(4-methoxyphenyl)methylidene]-2-[(2-methylbenzyl)sulfanyl]acetohydrazide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(4-methoxyphenyl)methylidene]-2-[(3-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]acetohydrazide
  • N’-[(E)-(4-methoxyphenyl)methylidene]-2-[(4-methylbenzyl)sulfanyl]acetohydrazide

Uniqueness

N’-[(E)-(4-methoxyphenyl)methylidene]-2-[(2-methylbenzyl)sulfanyl]acetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C18H20N2O2S

Molecular Weight

328.4 g/mol

IUPAC Name

N-[(E)-(4-methoxyphenyl)methylideneamino]-2-[(2-methylphenyl)methylsulfanyl]acetamide

InChI

InChI=1S/C18H20N2O2S/c1-14-5-3-4-6-16(14)12-23-13-18(21)20-19-11-15-7-9-17(22-2)10-8-15/h3-11H,12-13H2,1-2H3,(H,20,21)/b19-11+

InChI Key

LONBTOQWDVNROI-YBFXNURJSA-N

Isomeric SMILES

CC1=CC=CC=C1CSCC(=O)N/N=C/C2=CC=C(C=C2)OC

Canonical SMILES

CC1=CC=CC=C1CSCC(=O)NN=CC2=CC=C(C=C2)OC

Origin of Product

United States

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